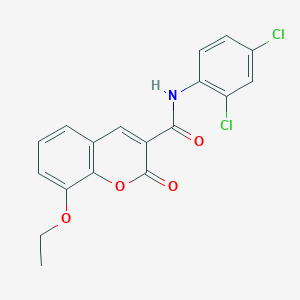

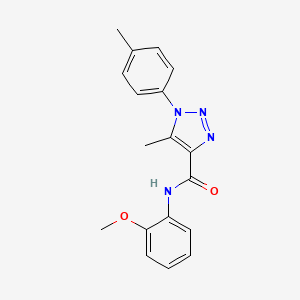

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

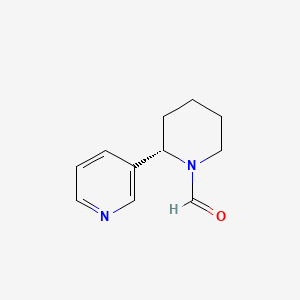

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, commonly known as DCC-2036, is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, which is responsible for the development of chronic myeloid leukemia (CML). This molecule has been extensively studied for its potential as a therapeutic agent for the treatment of CML.

Applications De Recherche Scientifique

Structural Analysis and Polymorphism

Research on compounds similar to N-(2,4-dichlorophenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has demonstrated significant insights into their crystalline structures and polymorphism. For instance, studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and derivatives revealed that these molecules generally adopt an anti-rotamer conformation about the C-N bond. The amide O atom's position relative to the pyran ring's O atom varies, showing either trans- or cis-related configurations. Such structural variations are crucial for understanding the compound's chemical behavior and potential applications in materials science and pharmacology (Reis et al., 2013).

Catalytic Applications

The catalytic potential of related compounds has been explored, highlighting their versatility in chemical reactions. A study demonstrated that an iron(III) salt, in conjunction with a zinc(II) salt, catalyzes the arylation, heteroarylation, and alkenylation of propionamides. This process involves organoborate reagents and showcases the role of organoiron(III) species in C–H activation and C–C bond formation, which could be applicable for designing new catalytic systems for organic synthesis (Ilies et al., 2017).

Antimicrobial Activity

The antimicrobial properties of compounds within this chemical class have been investigated. For example, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate and its complex showed promise in combating microbial threats. These findings are critical for the development of new antimicrobial agents, potentially offering a new avenue for treating infections resistant to existing antibiotics (Radwan et al., 2020).

Material Science Applications

Compounds similar to this compound have found applications in materials science, particularly in the creation of novel polymeric materials. Research into optically active polyamides derived from L-tartaric acid, for instance, has led to the development of polymers with significant optical activity and high thermal resistance. Such materials could be used in a variety of applications, from optoelectronics to environmentally responsive coatings (Bou et al., 1993).

Photochromic and Photodynamic Applications

The photochromic behavior of naphthopyran dyes, closely related to the compound , underscores the importance of understanding internal and external factors affecting their function. This knowledge is pivotal for the development of advanced photoresponsive materials, which have applications ranging from smart windows to UV-protective coatings (Fang et al., 2015).

Propriétés

IUPAC Name |

N-(2,4-dichlorophenyl)-8-ethoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4/c1-2-24-15-5-3-4-10-8-12(18(23)25-16(10)15)17(22)21-14-7-6-11(19)9-13(14)20/h3-9H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVSDWPFUYDMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2669410.png)

![6-Cyclopropyl-3-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2669413.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2669416.png)

![N-(3-fluoro-4-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2669418.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2669425.png)

![5-(Chloromethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B2669427.png)